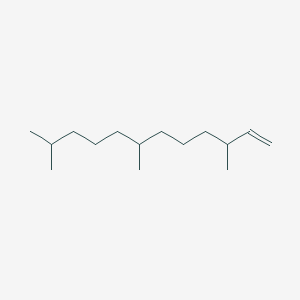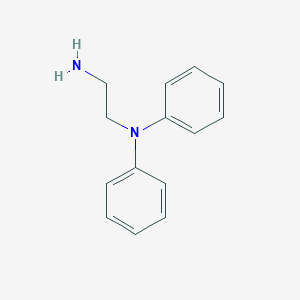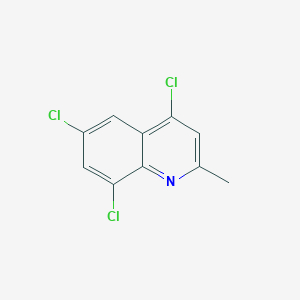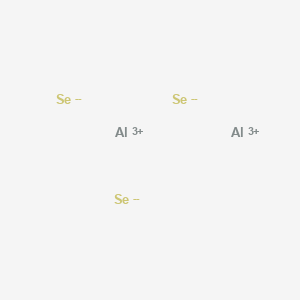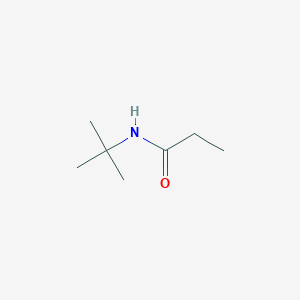
n-Tert-butylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Tert-butylpropanamide, also known as N-TBP, is a chemical compound that belongs to the amide family. It is a colorless liquid with a molecular weight of 159.25 g/mol. N-TBP is widely used in the pharmaceutical industry as a solvent and as a reagent for the synthesis of various drugs. The aim of
Wirkmechanismus
The mechanism of action of n-Tert-butylpropanamide is not well understood. However, it is believed to function as a weak base and a hydrogen bond acceptor. It has been shown to be an effective catalyst for the synthesis of various drugs, and it is believed to be involved in the formation of hydrogen bonds between the drug molecule and the solvent.
Biochemische Und Physiologische Effekte
N-Tert-butylpropanamide has not been extensively studied for its biochemical and physiological effects. However, it is believed to be a relatively safe compound with low toxicity. It has been shown to be non-mutagenic and non-carcinogenic in various in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-Tert-butylpropanamide has several advantages for use in lab experiments. It is a highly effective solvent for the synthesis of various drugs, and it has a high boiling point, which makes it suitable for high-temperature reactions. However, n-Tert-butylpropanamide has several limitations as well. It is relatively expensive compared to other solvents, and it may not be suitable for certain reactions due to its weak nucleophilic properties.
Zukünftige Richtungen
There are several future directions for the use of n-Tert-butylpropanamide in scientific research. One potential application is in the synthesis of new drugs with improved therapeutic properties. n-Tert-butylpropanamide may also be used as a solvent for the synthesis of new materials, such as polymers and nanoparticles. Additionally, further research is needed to understand the mechanism of action of n-Tert-butylpropanamide and its potential biochemical and physiological effects.
Conclusion:
N-Tert-butylpropanamide is a highly effective solvent and reagent for the synthesis of various drugs. It has several advantages for use in lab experiments, including its high boiling point and low toxicity. However, it also has several limitations, including its relatively high cost and weak nucleophilic properties. Further research is needed to fully understand the potential applications of n-Tert-butylpropanamide in scientific research.
Wissenschaftliche Forschungsanwendungen
N-Tert-butylpropanamide has been extensively used in various scientific research studies. It is commonly used as a solvent for the synthesis of various drugs, including antipsychotics, antidepressants, and anticonvulsants. n-Tert-butylpropanamide has also been used as a reagent for the synthesis of other amides and esters. It has been shown to be an effective solvent for the synthesis of N-alkylated amides and esters.
Eigenschaften
CAS-Nummer |
1118-32-7 |
|---|---|
Produktname |
n-Tert-butylpropanamide |
Molekularformel |
C7H15NO |
Molekulargewicht |
129.2 g/mol |
IUPAC-Name |
N-tert-butylpropanamide |
InChI |
InChI=1S/C7H15NO/c1-5-6(9)8-7(2,3)4/h5H2,1-4H3,(H,8,9) |
InChI-Schlüssel |
RWLPNKXCEUMHBL-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(C)(C)C |
Kanonische SMILES |
CCC(=O)NC(C)(C)C |
Andere CAS-Nummern |
1118-32-7 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


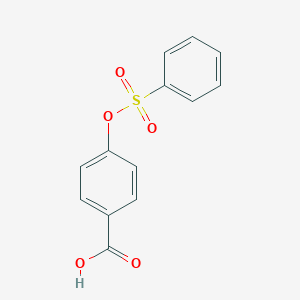


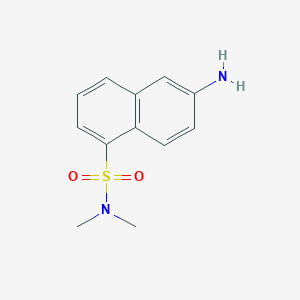
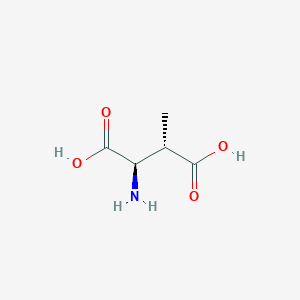
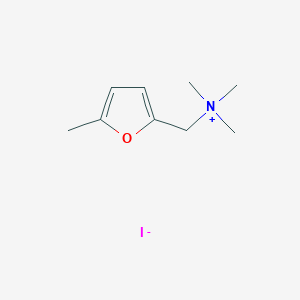
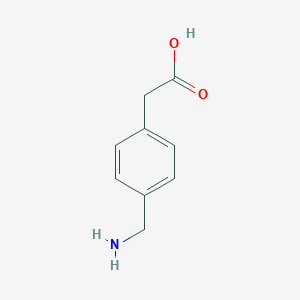
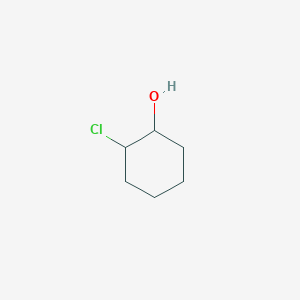
![6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]](/img/structure/B73135.png)
